BenchChemオンラインストアへようこそ!

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

Lipophilicity Blood‑Brain Barrier Permeability Drug Design

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol (CAS 1339651‑86‑3; C₁₀H₁₂F₃NO; MW 219.20) is a β‑amino alcohol belonging to the phenylalaninol family, distinguished by a para‑trifluoromethyl (‑CF₃) substituent on the aromatic ring. The (S)‑enantiomer (CAS 153181‑07‑8) exhibits a calculated LogP of 1.35, a boiling point of 321.1 °C, and a polar surface area of 46.25 Ų.

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
Cat. No. B15313743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CO)N)C(F)(F)F
InChIInChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2
InChIKeyUKNGRZBFRVEPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol: Physicochemical Identity and Procurement-Relevant Classification


2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol (CAS 1339651‑86‑3; C₁₀H₁₂F₃NO; MW 219.20) is a β‑amino alcohol belonging to the phenylalaninol family, distinguished by a para‑trifluoromethyl (‑CF₃) substituent on the aromatic ring . The (S)‑enantiomer (CAS 153181‑07‑8) exhibits a calculated LogP of 1.35, a boiling point of 321.1 °C, and a polar surface area of 46.25 Ų . The ‑CF₃ group imparts enhanced lipophilicity and electron‑withdrawing character relative to the unsubstituted phenylalaninol scaffold, properties that directly influence membrane permeability and target‑binding electrostatics [1].

Why 4‑CF₃‑Phenylalaninol Cannot Be Replaced by Generic Phenylalaninol or 4‑Halogen Analogs in Research and Industrial Applications


The para‑trifluoromethyl substituent is not a simple bioisostere for hydrogen, fluorine, chlorine, or methyl groups. Its strong electron‑withdrawing nature (Hammett σₚ ≈ 0.54 for ‑CF₃ vs. 0.06 for ‑F, 0.23 for ‑Cl, and −0.17 for ‑CH₃) alters the electron density of the aromatic ring, directly modulating π‑stacking interactions with enzyme active sites [1]. In aminopeptidase N inhibition studies on phosphonic acid analogs, the 4‑CF₃‑phenyl derivative displayed a distinct binding mode compared to 4‑F, 4‑Cl, and unsubstituted congeners, with molecular modelling confirming that differential activity arose from the placement of the aromatic side chain rather than the aminophosphonic warhead [2]. Furthermore, the lipophilicity increment imparted by ‑CF₃ (calculated LogP of 1.35 for the free amino alcohol vs. approximately 0.7 for unsubstituted phenylalaninol) alters pharmacokinetic partitioning and blood‑brain barrier penetration potential, making generic substitution scientifically unsound in any assay where target engagement, metabolic stability, or CNS exposure is under evaluation.

Quantitative Differentiation Evidence for 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol Versus Closest Analogs


Lipophilicity Shift (LogP) Relative to Unsubstituted Phenylalaninol and 4‑Fluoro‑Phenylalaninol

The calculated LogP of 2‑amino‑3‑[4‑(trifluoromethyl)phenyl]propan‑1‑ol is 1.35 , representing a significant increase over unsubstituted DL‑phenylalaninol (calculated LogP ≈ 0.7) [1]. This ~0.65 LogP unit increment corresponds to approximately a 4.5‑fold higher octanol/water partition coefficient, directly enhancing passive membrane permeability. In quantitative terms, every 1‑unit LogP increase has been associated with a ~10‑fold increase in passive diffusion rate across lipid bilayers in Caco‑2 and PAMPA models [2].

Lipophilicity Blood‑Brain Barrier Permeability Drug Design

Electron‑Withdrawing Character: Hammett σ Constants and Impact on Aromatic Ring Electrostatics

The para‑CF₃ substituent exhibits a Hammett σₚ constant of 0.54, compared to 0.06 for para‑F, 0.23 for para‑Cl, and 0.00 for hydrogen [1]. This strong electron‑withdrawing effect depletes π‑electron density from the aromatic ring, altering the energetics of π‑π stacking and cation‑π interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. In the aminopeptidase N inhibitor series, the 4‑CF₃‑phosphonic acid analog (compound 1x) showed a distinct binding pose relative to 4‑F (1b) and 4‑Cl (1l) analogs in molecular docking studies, with the differential placement of the aromatic side chain—rather than the phosphonic warhead—explaining differences in inhibitory potency [2].

Electronic Effects SAR Molecular Recognition

Metabolic Stability Advantage of the 4‑CF₃ Substituent Over 4‑H and 4‑Halogen Analogs

The para‑trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, whereas the unsubstituted phenyl ring of phenylalaninol is susceptible to para‑hydroxylation (primarily by CYP2D6 and CYP3A4). The C–F bond dissociation energy (≈ 116 kcal/mol for CF₃–aromatic) is substantially higher than the C–H bond dissociation energy (≈ 112 kcal/mol for aromatic C–H), conferring decreased susceptibility to hydrogen atom abstraction by P450 compound I [1]. In a broader medicinal chemistry context, substitution of a para‑H with para‑CF₃ has been shown to reduce intrinsic clearance in human liver microsomes by 2‑ to 10‑fold across multiple chemotypes [2].

Metabolic Stability CYP450 Oxidative Metabolism

Enantiomeric Purity and Chiral Procurement: (S)-Enantiomer Specification as a Differentiator

The (S)-enantiomer of 2‑amino‑3‑[4‑(trifluoromethyl)phenyl]propan‑1‑ol (CAS 153181‑07‑8) is available as an enantiopure building block from multiple commercial suppliers , whereas the unsubstituted phenylalaninol is predominantly supplied as the racemate (DL‑form, CAS 16088‑07‑6) unless specified otherwise. For peptide mimetics, chiral auxiliaries, and asymmetric synthesis applications requiring defined stereochemistry at the β‑amino alcohol center, the (S)-4‑CF₃‑phenylalaninol offers a procurement advantage as a pre‑resolved single enantiomer with confirmed optical rotation and chiral HPLC purity specifications . In contrast, 4‑fluoro‑ and 4‑chloro‑phenylalaninols are less commonly stocked as single enantiomers, often requiring custom chiral resolution.

Chiral Synthesis Stereochemistry Enantiopure Building Blocks

Inhibitory Potency in Aminopeptidase N: 4‑CF₃ vs. 4‑F, 4‑Cl, and Unsubstituted Phosphonic Analogs

In a systematic SAR study of phosphonic acid analogs of phenylalanine evaluated against human (hAPN) and porcine (pAPN) aminopeptidase N, the 4‑trifluoromethylphenyl derivative (compound 1x) was among the most active inhibitors in the series. Fluorogenic screening demonstrated that all halogenated and CF₃‑substituted analogs were micromolar or submicromolar inhibitors, with both enzymes being more potently inhibited against hAPN than pAPN [1]. Molecular modeling confirmed that the 4‑CF₃ analog adopted a distinct binding orientation compared to 4‑F (1b) and 4‑Cl (1l) analogs, with the difference in activity arising from the placement of the aromatic side chain rather than the conserved aminophosphonic binding mode [1]. Although these data are from phosphonic acid analogs rather than the free amino alcohol, the aromatic substitution SAR is directly transferable given the conserved scaffold geometry.

Aminopeptidase N Inhibition Phosphonic Acid Analogs Enzyme Inhibition

Phenylalaninol Scaffold Monoamine Release Profile: Baseline for 4‑CF₃ Derivative Pharmacology

The unsubstituted phenylalaninol scaffold (DL‑phenylalaninol) exhibits EC₅₀ values of 106 nM for norepinephrine release, 1,355 nM for dopamine release, and >10,000 nM for serotonin release in rat brain synaptosomes, representing a 13‑fold selectivity for norepinephrine over dopamine [1]. The 4‑CF₃ substituent is expected to modulate this profile through altered lipophilicity (ΔLogP ≈ +0.65) and electronic effects (σₚ = 0.54), which influence both transporter binding and passive membrane crossing. While direct release data for the 4‑CF₃ analog are not available in the public domain, the known SAR of ring‑substituted phenethylamines indicates that para‑electron‑withdrawing groups typically reduce dopamine release potency while preserving or modestly enhancing norepinephrine activity [2]. The clinically approved derivative solriamfetol (O‑carbamoyl‑D‑phenylalaninol) demonstrates the therapeutic viability of this scaffold class [3].

Monoamine Release Norepinephrine Dopamine CNS Pharmacology

Evidence‑Backed Research and Industrial Application Scenarios for 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol


SAR Exploration of CNS‑Penetrant Monoamine Modulators

The 4‑CF₃‑phenylalaninol scaffold provides a differentiated lipophilicity (LogP 1.35) and electronic profile (σₚ 0.54) relative to the parent phenylalaninol (LogP ~0.7), supporting systematic SAR studies of para‑substituent effects on monoamine transporter binding and CNS penetration [1]. Procurement of the (S)‑enantiomer enables stereochemically defined analog synthesis for probing norepinephrine‑dopamine selectivity ratios, building on the established NE‑preferring release profile of the unsubstituted scaffold (NE EC₅₀ 106 nM vs. DA EC₅₀ 1,355 nM) [2].

Aminopeptidase N Inhibitor Lead Optimization Using 4‑CF₃‑Phenylalaninol as a Chiral Building Block

Based on the demonstrated superiority of the 4‑CF₃‑phenylphosphonic acid analog over 4‑F and 4‑Cl congeners in aminopeptidase N inhibition assays (submicromolar range against hAPN) [1], 2‑amino‑3‑[4‑(trifluoromethyl)phenyl]propan‑1‑ol serves as the strategic chiral alcohol precursor for phosphonic ester, phosphinic acid, or hydroxamic acid warhead installation. The distinct binding orientation of the 4‑CF₃‑phenyl moiety, confirmed by molecular docking, supports its selection over 4‑halogen building blocks when optimizing inhibitor potency through aromatic side‑chain placement [1].

Peptide Mimetic and β‑Amino Alcohol Derived Lactam Synthesis for Neurodegenerative Disease Targets

The established utility of phenylalaninol‑derived oxazolopyrrolidone lactams as NMDA receptor antagonists (hit compound IC₅₀ = 62 μM; optimized leads at 36–39 μM) provides a validated synthetic pathway for incorporating the 4‑CF₃‑phenylalaninol as the chiral amino alcohol component [1]. The enhanced metabolic stability predicted for the 4‑CF₃ substituent (C–F bond strength blocking para‑hydroxylation) [2] offers a distinct advantage over the unsubstituted phenylalaninol scaffold when translating NMDA antagonist leads to in vivo efficacy models.

Fluorinated Fragment and PROTAC Linker Design Requiring Defined Physicochemical Properties

The combination of a primary amine, a primary alcohol, and a para‑CF₃‑phenyl ring in a compact scaffold (MW 219.20) makes 2‑amino‑3‑[4‑(trifluoromethyl)phenyl]propan‑1‑ol an attractive bifunctional building block for fragment‑based drug discovery and PROTAC linker chemistry [1]. The 4‑CF₃ group simultaneously provides a ¹⁹F NMR handle for binding assays (δ −61.78 ppm in D₂O/NaOD for the phosphonic analog [2]) and enhances cellular permeability over non‑fluorinated or mono‑fluorinated phenylalaninol linkers (ΔLogP ≈ +0.65 vs. unsubstituted) .

Quote Request

Request a Quote for 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.